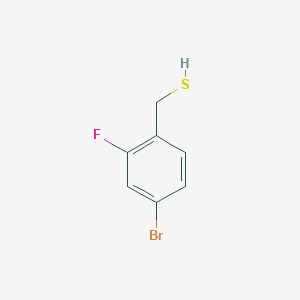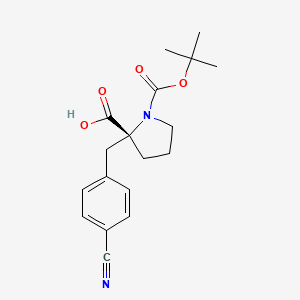
(R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
®-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanobenzyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction using a cyanobenzyl halide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrrolidine ring, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of ®-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanobenzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of deprotected amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or other reduced products.
Substitution: Deprotected amines.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.
Protein Modification: Utilized in the modification of proteins for research purposes.
Medicine
Drug Development: Explored as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Therapeutic Agent: Potential therapeutic applications due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may bind to specific molecular targets, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different chiral properties.
1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Lacks the cyanide group, leading to different reactivity and applications.
1-(tert-Butoxycarbonyl)-2-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a cyanide group, affecting its chemical behavior.
Propiedades
IUPAC Name |
(2R)-2-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-4-9-18(20,15(21)22)11-13-5-7-14(12-19)8-6-13/h5-8H,4,9-11H2,1-3H3,(H,21,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWRBYLYOPIDB-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375986 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-35-9 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenyl)phenyl]acetic Acid](/img/structure/B1608147.png)
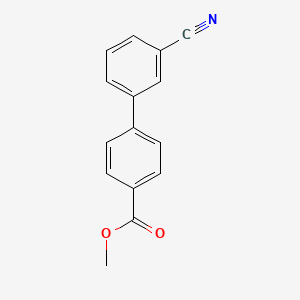
![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)
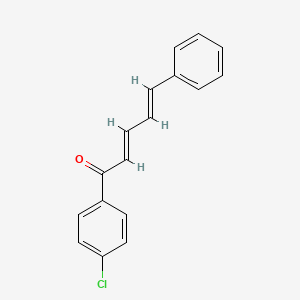
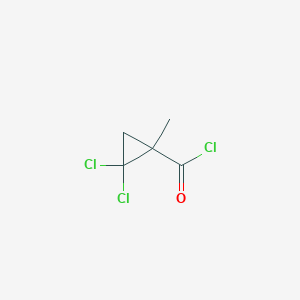
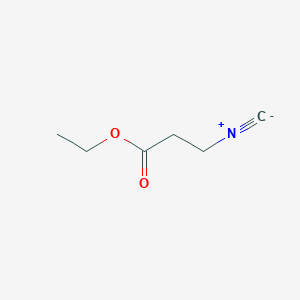
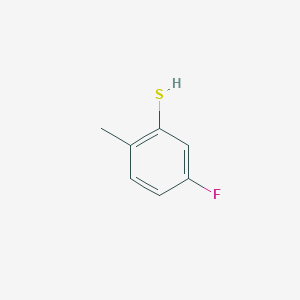
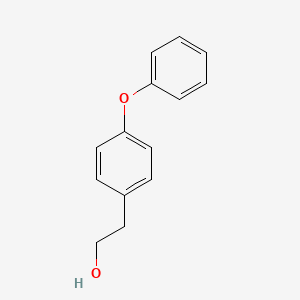
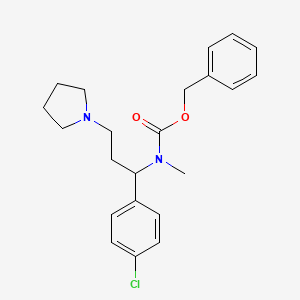
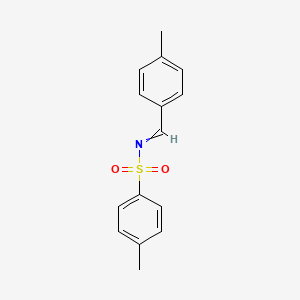

![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)
